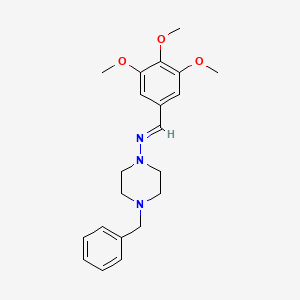
(4-Benzyl-piperazin-1-yl)-(3,4,5-trimethoxy-benzylidene)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a trimethoxyphenylmethylidene group. Compounds with piperazine rings are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine typically involves the condensation of 4-benzylpiperazine with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction may proceed as follows:
- Dissolve 4-benzylpiperazine in a suitable solvent such as ethanol or methanol.
- Add 3,4,5-trimethoxybenzaldehyde to the solution.
- Stir the mixture at room temperature or under reflux conditions until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions could convert the imine group to an amine.
Substitution: The benzyl and trimethoxyphenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in drug development, particularly for targeting central nervous system disorders.
Industry: May be used in the production of specialty chemicals or as a ligand in catalysis.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, if it acts on a neurotransmitter receptor, it could alter signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]amine
- N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)ethylidene]amine
Uniqueness
N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine is unique due to the specific substitution pattern on the piperazine ring and the presence of the trimethoxyphenylmethylidene group, which may confer distinct pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C21H27N3O3 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H27N3O3/c1-25-19-13-18(14-20(26-2)21(19)27-3)15-22-24-11-9-23(10-12-24)16-17-7-5-4-6-8-17/h4-8,13-15H,9-12,16H2,1-3H3/b22-15+ |
InChI Key |
QOCUDWITGDNBBA-PXLXIMEGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















